Cas no 398-99-2 (2-methyl-5-(trifluoromethyl)-1,3-benzothiazole)
2-methyl-5-(trifluoromethyl)-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
-
- Benzothiazole,2-methyl-5-(trifluoromethyl)-
- 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole
- 2-Methyl-5-(trifluoromethyl)benzothiazole
- 2-Methyl-5-trifluormethyl-benzothiazol
- 2-Methyl-5-trifluormethyl-benzthiazol
- 2-Methyl-5-trifluoromethylbenzothiazole
- F0293-0090
- Benzothiazole, 2-methyl-5-(trifluoromethyl)-
- AS-53852
- NS00043221
- P17201
- FT-0612970
- SCHEMBL9853857
- EN300-86534
- EINECS 206-914-8
- CS-0051853
- MFCD00022882
- IFLab1_000728
- SB14700
- SR-01000315992-1
- SY192455
- AKOS000320080
- SR-01000315992
- DTXSID1059943
- HMS1414B02
- 2-methyl-5-(trifluoromethyl)benzo[d]thiazole
- 2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole #
- 398-99-2
- BAS 00312545
- DB-049496
- DTXCID1039680
-
- MDL: MFCD00022882
- Inchi: 1S/C9H6F3NS/c1-5-13-7-4-6(9(10,11)12)2-3-8(7)14-5/h2-4H,1H3
- InChI Key: XXIOZBPOLWETSU-UHFFFAOYSA-N
- SMILES: S1C(C)=NC2C=C(C(F)(F)F)C=CC1=2
Computed Properties
- Exact Mass: 217.01700
- Monoisotopic Mass: 217.017
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1A^2
- XLogP3: 3.7
Experimental Properties
- Density: 1.392
- Melting Point: 63
- Boiling Point: 116/15mm
- Flash Point: 104.7 ºC
- Refractive Index: 1.608
- PSA: 41.13000
- LogP: 3.62350
2-methyl-5-(trifluoromethyl)-1,3-benzothiazole Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2-methyl-5-(trifluoromethyl)-1,3-benzothiazole Customs Data
- HS CODE:2934200090
- Customs Data:
China Customs Code:
2934200090Overview:
2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-methyl-5-(trifluoromethyl)-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY192455-5g |
2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole |
398-99-2 | ≥95% | 5g |
¥7800.00 | 2025-04-14 | |
| Chemenu | CM378319-100mg |
2-methyl-5-(trifluoromethyl)-1,3-benzothiazole |
398-99-2 | CM378319 | 100mg |
$364 | 2022-09-01 | |
| Chemenu | CM378319-250mg |
2-methyl-5-(trifluoromethyl)-1,3-benzothiazole |
398-99-2 | CM378319 | 250mg |
$602 | 2022-09-01 | |
| Chemenu | CM378319-1g |
2-methyl-5-(trifluoromethyl)-1,3-benzothiazole |
398-99-2 | 95%+ | 1g |
$*** | 2023-05-30 | |
| abcr | AB227660-1 g |
2-Methyl-5-(trifluoromethyl)benzothiazole; . |
398-99-2 | 1 g |
€679.00 | 2023-07-20 | ||
| abcr | AB227660-5 g |
2-Methyl-5-(trifluoromethyl)benzothiazole; . |
398-99-2 | 5 g |
€746.50 | 2023-07-20 | ||
| Alichem | A051000070-250mg |
2-Methyl-5-(trifluoromethyl)benzothiazole |
398-99-2 | 98% | 250mg |
$857.69 | 2023-09-02 | |
| Alichem | A051000070-500mg |
2-Methyl-5-(trifluoromethyl)benzothiazole |
398-99-2 | 98% | 500mg |
$1133.27 | 2023-09-02 | |
| Alichem | A051000070-1g |
2-Methyl-5-(trifluoromethyl)benzothiazole |
398-99-2 | 98% | 1g |
$1819.66 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M176388-1g |
2-methyl-5-(trifluoromethyl)-1,3-benzothiazole |
398-99-2 | 97% | 1g |
¥14008.90 | 2023-09-01 |
2-methyl-5-(trifluoromethyl)-1,3-benzothiazole Suppliers
2-methyl-5-(trifluoromethyl)-1,3-benzothiazole Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole
Introduction to 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole (CAS No. 398-99-2)
2-methyl-5-(trifluoromethyl)-1,3-benzothiazole, identified by the Chemical Abstracts Service Number (CAS No.) 398-99-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazole family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole, particularly the presence of a methyl group at the 2-position and a trifluoromethyl group at the 5-position, contribute to its unique chemical properties and potential biological functions.
The benzothiazole core is a fused ring system consisting of a benzene ring and a thiazole ring, which is linked at the 1 and 3 positions. This structural motif is highly versatile and serves as a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. The introduction of fluorine atoms into the molecule, as seen in 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole, enhances its lipophilicity and metabolic stability, making it an attractive candidate for further pharmacological exploration.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole and biological targets. Studies have shown that this compound can modulate multiple signaling pathways, making it a promising candidate for therapeutic applications. For instance, research indicates that benzothiazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole may contribute to its enhanced efficacy in these areas compared to other benzothiazole analogs.
In the realm of drug discovery, the synthesis of 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole has been optimized using modern synthetic methodologies. The trifluoromethyl group, in particular, plays a crucial role in improving the pharmacokinetic profile of drug candidates. Its electron-withdrawing nature increases the metabolic stability of the molecule while also enhancing its binding affinity to biological targets. This has led to increased interest in developing new benzothiazole-based drugs that incorporate fluorine substituents.
One of the most compelling aspects of 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole is its potential application in oncology research. Preliminary studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines by interfering with key molecular pathways involved in tumor progression. The ability to modulate these pathways suggests that 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole could serve as a lead compound for the development of novel anticancer agents. Further preclinical studies are warranted to elucidate its mechanism of action and assess its therapeutic potential.
The pharmaceutical industry has been increasingly interested in heterocyclic compounds like 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole due to their diverse biological activities and structural versatility. The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the necessary substituents into the benzothiazole core efficiently.
From a chemical biology perspective, 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole offers insights into how structural modifications can influence biological activity. The presence of both methyl and trifluoromethyl groups allows for fine-tuning of physicochemical properties such as solubility, permeability, and binding affinity. These factors are critical in determining whether a compound will progress through preclinical testing and ultimately reach clinical use as a therapeutic agent.
Recent publications have highlighted the importance of fluorinated aromatic compounds in drug development. 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole exemplifies how strategic incorporation of fluorine atoms can enhance drug-like properties. The trifluoromethyl group not only improves metabolic stability but also increases binding interactions with target proteins. This dual benefit makes it an invaluable tool for medicinal chemists seeking to develop next-generation therapeutics.
The future prospects for 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole are promising, with ongoing research aimed at expanding its therapeutic applications. Investigating its potential as an antimicrobial agent is another area of interest, given the rise of antibiotic-resistant pathogens worldwide. By targeting unique bacterial pathways or mechanisms that differ from existing antibiotics, 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole could offer a novel solution to combat infections caused by multidrug-resistant bacteria.
In conclusion, 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole (CAS No. 398-99-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its incorporation into drug development pipelines holds promise for addressing various therapeutic challenges across multiple disease areas. As research continues to uncover new applications for this compound, 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole is poised to play an increasingly important role in shaping future treatments.
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